molecular formula C32H64O2 B1602876 Isostearyl myristate CAS No. 72576-81-9

Isostearyl myristate

Cat. No.: B1602876
CAS No.: 72576-81-9
M. Wt: 480.8 g/mol
InChI Key: VRBHTEGUHVNKEA-UHFFFAOYSA-N
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Description

Isostearyl myristate is an ester derived from the reaction between isostearyl alcohol and myristic acid. It is commonly used in cosmetic formulations due to its emollient properties, which help to make the skin smooth and supple . This compound is known for its ability to enhance the texture and feel of cosmetic products, making it a popular ingredient in skincare and haircare products.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isostearyl myristate is synthesized through an esterification reaction between isostearyl alcohol and myristic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the removal of water, which is a byproduct of the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to a specific temperature, usually around 150-200°C, to promote the esterification reaction. The water formed during the reaction is continuously removed to drive the reaction to completion. After the reaction, the product is purified through distillation or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Isostearyl myristate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of isostearyl alcohol and myristic acid. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of a different ester .

Common Reagents and Conditions:

    Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide), heat.

    Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide), heat.

Major Products Formed:

Scientific Research Applications

Isostearyl myristate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Isostearyl myristate exerts its effects primarily through its emollient properties. As an emollient, it forms a thin film on the surface of the skin, which helps to reduce water loss and maintain skin hydration. This film-forming ability enhances the smoothness and suppleness of the skin. Additionally, this compound can improve the spreadability and absorption of other ingredients in cosmetic formulations, making it an effective carrier for active compounds .

Comparison with Similar Compounds

Isostearyl myristate is often compared with other esters of myristic acid and isostearyl alcohol due to their similar chemical structures and properties. Some of the similar compounds include:

Uniqueness: this compound is unique in its ability to provide a non-greasy, silky feel to cosmetic formulations, making it highly desirable for use in lightweight skincare products. Its excellent spreadability and compatibility with other cosmetic ingredients further enhance its appeal in the cosmetic industry .

Properties

IUPAC Name

16-methylheptadecyl tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H64O2/c1-4-5-6-7-8-9-13-17-20-23-26-29-32(33)34-30-27-24-21-18-15-12-10-11-14-16-19-22-25-28-31(2)3/h31H,4-30H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBHTEGUHVNKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H64O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401018692
Record name Isostearyl myristate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72576-81-9
Record name Isostearyl myristate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072576819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isostearyl myristate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOSTEARYL MYRISTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3VX9DDD0O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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